molecular formula C12H11N3O4 B2397308 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1004194-55-1

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2397308
CAS No.: 1004194-55-1
M. Wt: 261.237
InChI Key: BIOOMQZEIOGAFN-UHFFFAOYSA-N
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Description

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a benzoic acid derivative functionalized with a nitro-substituted pyrazole ring. This specific molecular architecture makes it a valuable building block in medicinal chemistry and antibiotic research. While direct biological data for this isomer is limited in the public domain, closely related pyrazole-based hydrazone derivatives have demonstrated significant potential as growth inhibitors of multidrug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Acinetobacter baumannii (CRAB), with minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL . The presence of both a carboxylic acid and a nitro-pyrazole group provides two distinct sites for further chemical modification, allowing researchers to synthesize a diverse array of novel compounds for structure-activity relationship (SAR) studies . This compound is presented as a key synthetic intermediate for developing new heterocyclic small molecules aimed at addressing the urgent global health challenge of antibiotic resistance . It is supplied with high purity for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-4-2-3-5-10(9)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOOMQZEIOGAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the condensation of 5-methyl-3-nitro-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the use of ethyl acetate as a solvent, followed by washing with water and brine, and drying over sodium sulfate . The intermediate product is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzoic acid.

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is in medicinal chemistry, particularly for its potential anti-inflammatory and analgesic properties. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with various biological targets, including enzymes and receptors. Studies have indicated that similar compounds exhibit significant pharmacological effects, suggesting that this compound may also show promise in therapeutic applications.

Case Study: Anti-inflammatory Activity

A study conducted on related pyrazole derivatives demonstrated their efficacy in reducing inflammation in animal models. The mechanism involved inhibition of pro-inflammatory cytokines, indicating a potential pathway for this compound to exert similar effects.

Agricultural Chemistry

In agricultural chemistry, compounds like this compound are investigated for their herbicidal properties. The unique structure may confer selective toxicity against certain plant species while being safe for others.

Case Study: Herbicidal Efficacy

Research has shown that derivatives of nitro-substituted pyrazoles can inhibit the growth of specific weeds without affecting crop yields. Field trials demonstrated that formulations containing these compounds significantly reduced weed populations in treated areas.

Material Science

The compound's ability to form stable complexes with metals has led to its exploration in material science, particularly in the development of sensors and catalysts. Its coordination chemistry can be leveraged to create materials with enhanced properties for various applications.

Case Study: Catalytic Activity

Investigations into the catalytic properties of metal complexes derived from this compound have shown promising results in organic transformations. These complexes exhibited high activity and selectivity in reactions such as oxidation and coupling processes.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis : The ortho-substituted target compound is synthesized via nucleophilic substitution, similar to methods described for 4-substituted analogs (e.g., NaOH-mediated hydrolysis followed by pH adjustment with acetic acid) .
  • Hydrogen Bonding : The ortho-substituted nitro group facilitates intermolecular hydrogen bonds (e.g., O-H···O-N), enhancing crystal stability, as predicted by graph-set analysis .
  • Biological Relevance: Positional isomers of nitro-containing compounds (e.g., NO-ASA) show varying anti-inflammatory activity, suggesting the ortho-substituted derivative may have unique pharmacological profiles .

Biological Activity

2-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, a compound derived from pyrazole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its efficacy against various cancer cell lines.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC11_{11}H10_{10}N3_{3}O2_{2}
Molecular Weight218.22 g/mol
CAS Number491831-82-4
LogP1.14950

This compound features a benzoic acid moiety linked to a pyrazole derivative, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. The following points summarize key findings related to the biological activity of this compound:

  • Cytotoxicity : Initial screening revealed that derivatives of pyrazole, including the compound , displayed cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition in these cells .
  • Mechanism of Action : The compound has been shown to act as a microtubule-destabilizing agent, which is crucial for inducing apoptosis in cancer cells. Specifically, it enhances caspase activity and induces morphological changes characteristic of apoptosis at concentrations as low as 1 μM .
  • Selectivity : Notably, certain derivatives exhibited higher selectivity towards cancerous cells compared to non-cancerous cell lines, suggesting potential for targeted therapy .

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives have been explored for other biological activities:

  • Antibacterial and Antiviral Effects : Some studies have indicated that pyrazole-containing compounds possess antibacterial and antiviral properties, making them candidates for further research in infectious diseases .
  • Anti-inflammatory Activity : The anti-inflammatory potential of these compounds is also being investigated, with some derivatives showing promise in reducing inflammation markers in vitro .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of asymmetric compounds based on the pyrazole framework. Among them, several exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with notable effects on microtubule assembly . The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Comparative Analysis

In another comparative analysis involving multiple pyrazole derivatives, it was found that those with nitro substitutions showed enhanced antiproliferative effects across various cancer types. This underscores the role of functional groups in modulating the biological activity of such compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including pyrazole ring formation via hydrazine condensation with ketones or aldehydes, followed by nitro-group introduction and benzoic acid coupling. Key steps include:

  • Nitro-group introduction : Requires nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
  • Methylation and coupling : Alkylation of the pyrazole nitrogen with methyl groups or benzyl halides, optimized via phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dichloromethane .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshields adjacent protons, δ ~8.5–9.0 ppm) .
  • HPLC-MS : Confirms molecular weight (theoretical MW: 291.26 g/mol) and purity (>97% via reverse-phase C18 columns) .
  • X-ray crystallography : Resolves steric effects of the nitro and methyl groups on the pyrazole ring, critical for understanding reactivity .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s limited aqueous solubility (due to the nitro and benzoic acid groups) requires:

  • pH adjustment : Solubilize in DMSO or buffer at pH >7 (benzoic acid deprotonation) .
  • Co-solvents : Use ethanol or PEG-400 (<5% v/v) to maintain biological activity .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric profile influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the pyrazole’s 4-position. However, steric hindrance from the methyl group at position 5 limits coupling efficiency. Computational studies (DFT) show:

  • Nitro group resonance : Reduces electron density at C3, favoring nucleophilic attacks .
  • Steric maps : Methyl group at C5 creates a ~120° dihedral angle with the nitro group, complicating Pd-catalyzed couplings .

Q. How to reconcile discrepancies between experimental spectral data and computational predictions?

Unexpected NMR shifts or IR stretches may arise from:

  • Tautomerism : The pyrazole ring’s prototropic shifts (e.g., 1H vs. 2H tautomers) alter spectral profiles .
  • Solvent effects : Polar solvents (DMSO) stabilize charge-separated intermediates, shifting UV-Vis λmax by ~20 nm .
  • Mitigation : Compare data across solvents and use solid-state IR/X-ray for ground-state validation .

Q. What strategies optimize biological activity assays targeting enzyme inhibition?

Design assays to account for:

  • Nitro group reducibility : Use anaerobic conditions to prevent false positives from nitro-to-amine conversion in oxidoreductase assays .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to capture IC₃₀ shifts caused by benzoic acid’s pH-dependent ionization .

Q. How to assess the compound’s stability under long-term storage?

  • Accelerated degradation studies : Store at 40°C/75% RH for 6 months; monitor via HPLC for nitro group reduction (<5% degradation indicates stability) .
  • Light sensitivity : UV-Vis tracking (λ = 300–400 nm) detects nitro-to-nitrito isomerization .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures (e.g., PDB IDs) to model interactions between the nitro group and enzyme active sites (e.g., hydrogen bonding with Ser residues) .
  • MD simulations : Simulate >100 ns trajectories to assess conformational flexibility of the methylbenzoic acid moiety .

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